Cas no 397288-95-8 (4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide)

4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide
- SCHEMBL20513009
- F0816-0339
- N,N'-(2,2'-(oxybis(4,1-phenylene))bis(thiazole-4,2-diyl))bis(4-benzoylbenzamide)
- 4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide
- N,N'-((oxybis(4,1-phenylene))bis(thiazole-2,4-diyl))bis(4-benzoylbenzamide)
- 397288-95-8
- 4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide
- AKOS024600473
-
- インチ: 1S/C46H30N4O5S2/c51-41(29-7-3-1-4-8-29)31-11-15-33(16-12-31)43(53)47-39-27-56-45(49-39)35-19-23-37(24-20-35)55-38-25-21-36(22-26-38)46-50-40(28-57-46)48-44(54)34-17-13-32(14-18-34)42(52)30-9-5-2-6-10-30/h1-28H,(H,47,53)(H,48,54)
- InChIKey: MNTIFRMPVJBEMG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(N=C1C1C=CC(=CC=1)OC1C=CC(=CC=1)C1=NC(=CS1)NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O)NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 782.16576242g/mol
- どういたいしつりょう: 782.16576242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 57
- 回転可能化学結合数: 12
- 複雑さ: 1240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.9
- トポロジー分子極性表面積: 184Ų
4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0816-0339-5mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-100mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-30mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-50mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-75mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-5μmol |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-20μmol |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-2mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-10μmol |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0816-0339-15mg |
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide |
397288-95-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamideに関する追加情報
4-Benzoyl-N-2-(4-{4-4-(4-Benzoylbenzamido)-1,3-Thiazol-2-ylphenoxy}phenyl)-1,3-Thiazol-4-ylbenzamide: A Comprehensive Overview
4-Benzoyl-N-2-(4-{4-4-(4-Benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide (CAS No. 397288-95-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The structure of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide is characterized by the presence of multiple functional groups, including benzoyl, amide, and thiazole moieties. These functional groups contribute to the compound's stability and reactivity, making it a valuable candidate for various pharmaceutical applications. The benzoyl group, in particular, is known for its ability to enhance the lipophilicity and cell membrane permeability of the molecule.
Recent research has focused on the potential of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/AKT and MAPK.
In addition to its anticancer properties, 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide has also been investigated for its antimicrobial activity. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole moiety is thought to play a crucial role in disrupting bacterial cell membranes and inhibiting essential metabolic processes.
The synthesis of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Key steps include the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an α-halo ketone, followed by the introduction of the benzoyl and amide functionalities through subsequent coupling reactions.
Pharmacokinetic studies have provided valuable insights into the behavior of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide in biological systems. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The high lipophilicity conferred by the benzoyl group facilitates efficient cellular uptake and distribution throughout tissues. Additionally, the compound's stability in plasma and low toxicity profile make it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. Phase II trials are expected to provide more detailed information on its therapeutic potential in specific disease indications.
In conclusion, 4-Benzoyl-N-2-(4-{�{�{�{�{�{�{�{�{�{�{�{�{�{�{�{�{�(Benzoylbenzamido)}-)1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-5-sulfonamide (CAS No. 397288–95–8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and infectious diseases.
397288-95-8 (4-benzoyl-N-2-(4-{4-4-(4-benzoylbenzamido)-1,3-thiazol-2-ylphenoxy}phenyl)-1,3-thiazol-4-ylbenzamide) 関連製品
- 1805539-99-4(4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde)
- 1956328-49-6(2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride)
- 1806492-95-4(2-Phenyl-5-(trifluoromethyl)isonicotinic acid)
- 99092-88-3(Boc-d-gln(xan)-oh)
- 405219-28-5(Pyridazine-3-carboximidamide hydrochloride)
- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)
- 1805328-39-5(Methyl 2-amino-6-cyano-5-(difluoromethyl)pyridine-3-acetate)
- 1804496-41-0(3-Chloro-4-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine)
- 1804742-71-9(4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide)
- 1172486-08-6(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine)




